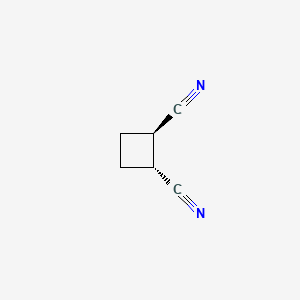

trans-Cyclobutane-1,2-dicarbonitrile

Description

The exact mass of the compound trans-Cyclobutane-1,2-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-Cyclobutane-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclobutane-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-cyclobutane-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLUOCTUPJSIZ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880883 | |

| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3211-20-9 | |

| Record name | trans-1,2-Dicyanocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-cyclobutanedicarbonitrile, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dicyanocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Photochemical Synthesis of trans-Cyclobutane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, has long captivated the imagination of organic chemists. Its inherent ring strain, a consequence of non-ideal bond angles, makes it a unique and powerful building block in the synthesis of complex molecules.[1] This strained architecture, while challenging to construct, endows cyclobutane derivatives with distinct three-dimensional structures and reactivities that are increasingly harnessed in the development of novel therapeutics and advanced materials.[2] Among the various isomers, trans-cyclobutanes offer a particularly valuable scaffold, providing a rigid and defined spatial arrangement of substituents that is highly sought after in rational drug design.

This in-depth technical guide provides a comprehensive overview of the photochemical synthesis of trans-cyclobutane derivatives, with a focus on the underlying principles, practical experimental methodologies, and applications in medicinal chemistry. As a senior application scientist, my aim is to not only present established protocols but also to elucidate the mechanistic reasoning that underpins the selective formation of these valuable compounds.

I. The Cornerstone of Cyclobutane Synthesis: The [2+2] Photocycloaddition

The most prominent and versatile method for constructing cyclobutane rings is the [2+2] photocycloaddition, a reaction in which two olefinic units combine under the influence of light to form a four-membered ring.[3][4] This process, which is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed, opening a direct pathway to these strained systems.[5] The historical roots of this reaction are deep, with early examples of photodimerization of compounds like thymoquinone and cinnamic acid dating back to the late 19th and early 20th centuries.[6]

The stereochemical outcome of the [2+2] photocycloaddition is of paramount importance, and the selective synthesis of trans-cyclobutane derivatives is a key objective. The preference for the trans isomer is intimately linked to the reaction mechanism, which can proceed through different pathways depending on the nature of the reactants and the reaction conditions.

II. Mechanistic Pathways to trans-Selectivity

The formation of trans-cyclobutane derivatives is often favored due to the thermodynamic stability of the trans configuration, which minimizes steric interactions between substituents. The key to achieving high trans-selectivity lies in controlling the reaction mechanism to allow for the formation of the most stable diradical intermediate.

A. The Role of Triplet Sensitization

One of the most effective strategies for promoting the formation of trans-cyclobutanes is through triplet sensitization.[3] In this approach, a photosensitizer, typically an aromatic ketone such as benzophenone or acetophenone, is used to absorb light and transfer its energy to the reacting olefin.[3]

The process begins with the absorption of a photon by the sensitizer (S), promoting it to an excited singlet state (¹S). Through a rapid process called intersystem crossing (ISC), the excited singlet sensitizer converts to a more stable, longer-lived triplet state (³S). This triplet sensitizer then collides with a ground-state olefin molecule, transferring its energy via a Dexter energy transfer mechanism to generate the triplet state of the olefin (³Olefin*).[3]

The resulting triplet olefin is a diradical species. This diradical then adds to a second ground-state olefin molecule to form a 1,4-diradical intermediate. Crucially, this intermediate has a sufficiently long lifetime to allow for bond rotation to the more thermodynamically stable trans conformation before ring closure to the final cyclobutane product. This stepwise mechanism is the key to achieving high diastereoselectivity for the trans isomer.

Caption: Triplet sensitization pathway to trans-cyclobutanes.

B. Influence of Reaction Media

The choice of solvent can have a profound impact on the diastereoselectivity of the [2+2] photocycloaddition.[7] The polarity of the solvent can influence the stability and lifetime of the diradical intermediate. In some cases, more polar solvents can stabilize the diradical, allowing more time for equilibration to the more stable trans conformation.[7] Conversely, reactions in the solid state or in highly organized media like gels can lead to different stereochemical outcomes due to the pre-organization of the reactant molecules.[7][8]

III. Experimental Protocols for trans-Cyclobutane Synthesis

The successful photochemical synthesis of trans-cyclobutane derivatives hinges on careful experimental design and execution. The following section provides detailed protocols for representative reactions, emphasizing the practical considerations for achieving high yields and stereoselectivity.

A. General Experimental Setup

A typical photochemical reaction is carried out in a quartz reaction vessel to allow for the transmission of UV or visible light. The reaction mixture is usually degassed to remove oxygen, which can quench the excited triplet state of the sensitizer or the olefin. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for a period of time before and during the irradiation. The light source can vary from a high-pressure mercury lamp to more modern and efficient LED lamps that emit at specific wavelengths.

Caption: A generalized workflow for photochemical synthesis.

B. Protocol: Synthesis of trans-1,2-Diphenylcyclobutane via Triplet Sensitization

This protocol details the synthesis of trans-1,2-diphenylcyclobutane from stilbene using benzophenone as a triplet sensitizer.

Materials:

-

trans-Stilbene

-

Benzophenone

-

Benzene (or other suitable solvent)

-

Quartz reaction vessel

-

High-pressure mercury lamp or UV LED lamp

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a quartz reaction vessel, dissolve trans-stilbene (1.0 eq) and benzophenone (0.2 eq) in benzene to a concentration of approximately 0.1 M.

-

Seal the vessel with a rubber septum and degas the solution by bubbling nitrogen or argon through it for 30 minutes.

-

Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

-

Irradiate the solution with a high-pressure mercury lamp or a UV LED lamp (e.g., 365 nm) with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure trans-1,2-diphenylcyclobutane.

C. Protocol: Photodimerization of Cinnamic Acid Derivatives

The photodimerization of cinnamic acid and its derivatives is a classic example of a [2+2] photocycloaddition that can yield various cyclobutane isomers, including the trans-fused truxillic and truxinic acids. The stereochemical outcome is highly dependent on the reaction conditions, particularly the crystalline form of the starting material in solid-state reactions or the solvent in solution-phase reactions.

Materials:

-

Methyl cinnamate (or other cinnamic acid derivative)

-

Iridium-based photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6)

-

Solvent (e.g., toluene, water, or a gel medium)

-

Blue LED lamp (e.g., 455 nm)

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the cinnamate derivative (1.0 eq) and the iridium photocatalyst (e.g., 1.0 mol%) in the chosen solvent.[7]

-

If performing the reaction in an organic solvent, degas the solution with an inert gas. For reactions in aerated gel media, this step may not be necessary.[7]

-

Irradiate the mixture with a blue LED lamp with vigorous stirring.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

After completion, remove the solvent and purify the product mixture by column chromatography to separate the different cyclobutane diastereomers.

IV. Quantitative Analysis of Diastereoselectivity

The diastereomeric ratio (d.r.) of cis to trans products is a critical measure of the success of a stereoselective synthesis. The following table summarizes representative data on the influence of reaction conditions on the diastereoselectivity of [2+2] photocycloadditions.

| Olefin Substrate | Sensitizer/Catalyst | Solvent | Light Source | Diastereomeric Ratio (trans:cis or other) | Yield (%) | Reference |

| Methyl Cinnamate | [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 | Toluene (gel) | Blue LED | 91:9 | - | [7] |

| Methyl Cinnamate | [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6 | DMSO (gel) | Blue LED | 83:17 | - | [7] |

| trans-Anethole | Ru(bpy)3Cl2 | CH3CN | Visible Light | >20:1 (trans,trans:other) | 85 | [3] |

| Cinnamic Acid | Bis(thiourea) catalyst | Flow reactor | - | Moderate diastereoselectivity | - | [6] |

V. trans-Cyclobutane Derivatives in Drug Discovery

The rigid, well-defined geometry of the trans-cyclobutane scaffold makes it an attractive isostere for other functional groups in drug design.[1] By replacing more flexible or metabolically labile moieties, such as double bonds or larger rings, with a trans-cyclobutane, medicinal chemists can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

A. Enhancing Metabolic Stability and Potency

The introduction of a cyclobutane ring can block metabolic pathways that would otherwise lead to the degradation of a drug molecule. For example, replacing a metabolically susceptible part of a molecule with a stable cyclobutane can increase its half-life in the body. Furthermore, the conformational constraint imposed by the cyclobutane ring can lock a molecule into its bioactive conformation, leading to enhanced potency.

B. Case Studies of trans-Cyclobutane Drug Candidates

-

Tankyrase Inhibitors: In the development of inhibitors for tankyrase, an enzyme implicated in certain cancers, a trans-1,3-cyclobutyl linker was found to provide an optimal balance of rigidity and flexibility, leading to improved pharmacokinetic properties and potent inhibition.

-

Anticancer Agents: In the design of novel anticancer agents, cyclobutane derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance, a cyclobutane derivative of a natural product exhibited comparable potency to the parent compound with a high therapeutic index.[1]

The following table provides examples of drug candidates incorporating a cyclobutane moiety and their reported biological activities.

| Drug Candidate/Analogue | Target/Indication | Role of Cyclobutane | Reported Activity/Advantage | Reference |

| PF-04965842 | JAK1 inhibitor for autoimmune diseases | cis-1,3-cyclobutane diamine linker | Excellent potency and selectivity for JAK1 over other JAK isoforms | [2] |

| TAK-828F | RORγt inverse agonist for autoimmune diseases | cis-cyclobutane acetic acid | Improved in vitro potency | [2] |

| Tankyrase Inhibitor Analogue | Anticancer | trans-1,3-cyclobutyl linker | Improved pharmacokinetic profile |

VI. Future Outlook and Conclusion

The photochemical synthesis of trans-cyclobutane derivatives remains a vibrant and evolving field of research. The development of new and more efficient photocatalysts, including those that operate under visible light, is expanding the scope and applicability of [2+2] cycloadditions.[4] Furthermore, the use of chiral catalysts is enabling the enantioselective synthesis of these valuable building blocks, opening new avenues for the creation of complex and stereochemically defined molecules.

As our understanding of photochemical reaction mechanisms deepens, so too will our ability to control the stereochemical outcome of these powerful transformations. The trans-cyclobutane motif, with its unique combination of rigidity and chemical stability, is poised to play an increasingly important role in the design of next-generation pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the principles and practices of trans-cyclobutane synthesis, with the aim of empowering researchers to harness the potential of this remarkable strained ring system.

References

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ResearchGate. [Link]

-

Telmesani, R., Park, S. H., Lynch-Colameta, T., & Beeler, A. B. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Angewandte Chemie International Edition, 54(39), 11521–11525. [Link]

-

Abramov, A., Reiser, O., & Díaz, D. D. (2020). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. ChemistryOpen, 9(6), 638–643. [Link]

-

Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2336–2349. [Link]

- Oregon State University. (n.d.). Synthesis, Spectroscopy and Photochemistry of Benzophenones.

- California State University, Bakersfield. (n.d.). Synthesis of trans-1,2-dibenzoylcyclopropane.

-

Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Kuznetsov, A. G., et al. (2022). Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. Molecules, 27(21), 7586. [Link]

-

University of Missouri–St. Louis. (n.d.). Photochemical preparation of benzopinacol. Retrieved from [Link]

-

Telmesani, R., Park, S. H., Lynch-Colameta, T., & Beeler, A. B. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. ResearchGate. [Link]

-

Kumar, A., & Singh, R. (2014). Synthesis and Analysis of Benzopinacol from Benzophenone by Photoreduction in Green Chemistry. International Journal of Scientific and Research Publications, 4(1), 1-3. [Link]

-

Ghosh, S. K., & Ghorai, M. K. (2020). [2+2] photocycloaddition by triplet sensitization or energy transfer employing photoredox catalyst. ResearchGate. [Link]

-

Al-Harrasi, A., Hussain, J., & Ahmed, M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar. [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2018). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

- Cakmak, M., & Kertmen, A. (2025). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. ACS Fall 2025.

-

LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

trans-Cyclobutane-1,2-dicarbonitrile reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of trans-Cyclobutane-1,2-dicarbonitrile

Foreword for the Researcher

The cyclobutane motif, a strained four-membered carbocycle, represents a cornerstone of synthetic versatility. Its inherent ring strain can be strategically harnessed for a variety of chemical transformations, including ring-opening, expansion, and rearrangement reactions, providing access to complex molecular architectures that might otherwise be difficult to synthesize.[1][2] When substituted with powerful electron-withdrawing groups such as nitriles, the reactivity of the cyclobutane ring is significantly modulated, opening up unique mechanistic pathways.

This guide focuses on trans-cyclobutane-1,2-dicarbonitrile, a molecule where the stereochemical arrangement of the nitrile groups dictates the outcome of its reactions. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We will dissect the causal relationships behind the reactivity of this compound, grounding our discussion in the fundamental principles of pericyclic reactions, photochemistry, and stereoelectronics. The protocols and mechanisms detailed herein are presented as self-validating systems, designed to provide a robust framework for researchers in organic synthesis and drug development.

Stereoelectronic Profile and Conformation

The reactivity of trans-cyclobutane-1,2-dicarbonitrile is fundamentally governed by its structure. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain.[3] This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. The two nitrile groups, being in a trans configuration, will typically occupy opposing pseudo-equatorial positions to minimize steric hindrance. This specific three-dimensional arrangement is critical as it pre-organizes the molecule for stereoselective transformations, particularly in concerted pericyclic reactions. The strong inductive effect of the cyano groups also polarizes the C-C sigma bonds within the ring, influencing its susceptibility to nucleophilic or electrophilic attack, though the primary reactivity is dominated by the release of ring strain.

Core Reaction Mechanisms: Thermal and Photochemical Pathways

The ~26 kcal/mol of ring strain in the cyclobutane core is the primary driving force for many of its characteristic reactions.[4] These transformations are typically initiated either by thermal energy, which allows the system to overcome the activation barrier for ring cleavage, or by photochemical energy, which populates excited states with different bonding characteristics.

Thermal Reactivity: Concerted Electrocyclic Ring-Opening

Upon heating, trans-cyclobutane-1,2-dicarbonitrile undergoes a concerted electrocyclic ring-opening reaction. This process is governed by the Woodward-Hoffmann rules, which dictate the stereochemical course of pericyclic reactions. For a thermal electrocyclic ring-opening of a cyclobutane, the process must be conrotatory . This means the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise) during the transition state.

The causality for this stereospecificity lies in the conservation of orbital symmetry. The conrotatory motion allows the highest occupied molecular orbital (HOMO) of the cyclobutane sigma bond to evolve smoothly into the HOMO of the resulting π-system of the diene product. For trans-cyclobutane-1,2-dicarbonitrile, this conrotatory opening specifically leads to the formation of (2E,4E)-hexa-2,4-dienedinitrile (trans,trans-mucononitrile).

Mechanism Deep Dive:

-

Activation: Thermal energy populates the vibrational modes of the cyclobutane ring, leading to the stretching of a C-C sigma bond.

-

Transition State: A pericyclic transition state is reached where the C1-C2 sigma bond is partially broken, and the p-orbitals for the new π-system of the diene are beginning to form. To maintain bonding overlap (in-phase combination) throughout this process, the C1 and C2 centers must rotate in a conrotatory fashion.

-

Product Formation: The bond cleavage is completed, resulting in the formation of the planar, conjugated diene system. The trans relationship of the nitrile groups in the starting material, combined with the conrotatory motion, dictates the E,E-stereochemistry of the final product.

The diagram below illustrates this stereospecific transformation.

Caption: Key photochemical reaction pathways from the excited state.

Functional Group Transformations: Hydrolysis of Nitriles

Beyond the reactions of the carbocyclic core, the nitrile functional groups are themselves reactive handles for further molecular elaboration. A fundamental transformation is their hydrolysis to carboxylic acids, which converts trans-cyclobutane-1,2-dicarbonitrile into the corresponding and synthetically valuable trans-cyclobutane-1,2-dicarboxylic acid. [5]This diacid serves as a key building block in the synthesis of polymers and pharmaceuticals. [5][6] The hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically requires milder conditions and avoids potential side reactions.

Self-Validating Protocol: Basic Hydrolysis to Diacid

This protocol is designed to be self-validating by explaining the rationale behind each critical step, ensuring reproducibility and understanding.

Objective: To convert trans-cyclobutane-1,2-dicarbonitrile to trans-cyclobutane-1,2-dicarboxylic acid via sodium hydroxide-mediated hydrolysis.

| Step | Procedure | Causality and In-Process Control |

| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cyclobutane-1,2-dicarbonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH, 5.0 eq). | Rationale: A large excess of NaOH is used to ensure complete hydrolysis of both nitrile groups and the intermediate amide. Water is the solvent and reagent. The reflux condenser prevents the loss of solvent during heating. |

| 2 | Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Ammonia gas will be evolved. | Rationale: The elevated temperature provides the necessary activation energy for the hydrolysis. Vigorous stirring ensures homogeneity. The evolution of ammonia gas is a key indicator that the reaction is proceeding, as the nitrogen from the nitrile is released as NH₃. |

| 3 | After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and then further in an ice bath to 0-5 °C. | Rationale: Cooling is critical before acidification. The subsequent neutralization is highly exothermic, and pre-cooling prevents the solution from boiling, which could lead to loss of product or hazardous splashing. |

| 4 | Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. A white precipitate should form. | Rationale: The product of the basic hydrolysis is the disodium salt of the dicarboxylic acid, which is soluble in water. Acidification protonates the dicarboxylate to form the neutral dicarboxylic acid, which is significantly less soluble in cold water and thus precipitates out. [7] |

| 5 | Collect the white solid by vacuum filtration. Wash the solid with a small amount of ice-cold water. | Rationale: Vacuum filtration is an efficient method for separating the solid product from the aqueous solution. Washing with ice-cold water removes residual inorganic salts (like NaCl) while minimizing the loss of the desired product, which has some slight solubility in water. |

| 6 | Dry the collected solid under vacuum to a constant weight to yield trans-cyclobutane-1,2-dicarboxylic acid. | Rationale: Thorough drying is necessary to remove all traces of water and obtain an accurate yield. The product's identity and purity can be confirmed by melting point, NMR, and IR spectroscopy. |

The workflow for this hydrolysis is visualized below.

Caption: Experimental workflow for the hydrolysis of dinitrile to diacid.

Summary of Key Reactions

The following table summarizes the primary reaction mechanisms discussed in this guide.

| Reaction Type | Reagents/Conditions | Key Mechanism | Primary Product(s) |

| Thermal Ring-Opening | Heat (Δ) | Conrotatory Electrocyclic Reaction | (2E,4E)-Hexa-2,4-dienedinitrile |

| Photochemical Isomerization | UV Light (hν) | Excited-State Bond Rotation | cis-Cyclobutane-1,2-dicarbonitrile |

| Photochemical Cycloreversion | UV Light (hν) | Excited-State Fragmentation | Fumaronitrile |

| Nitrile Hydrolysis | aq. NaOH, then HCl | Nucleophilic Addition/Elimination | trans-Cyclobutane-1,2-dicarboxylic acid |

Conclusion and Outlook

trans-Cyclobutane-1,2-dicarbonitrile is a molecule whose chemistry is a textbook illustration of strain-driven reactivity. Its reaction pathways are elegantly dictated by the principles of stereochemistry and orbital symmetry, making it a predictable and powerful synthetic intermediate. The thermal electrocyclic ring-opening provides stereospecific access to functionalized conjugated dienes, while photochemical pathways allow for isomerization and controlled cycloreversion. Furthermore, the nitrile groups serve as versatile handles for downstream functionalization, most notably hydrolysis to the corresponding diacid, a valuable monomer in materials science. [6]For researchers and drug development professionals, a thorough understanding of these core mechanisms is paramount for leveraging the synthetic potential of strained-ring systems to build molecular complexity with precision and control.

References

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Anbu Chem. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888028, (+-)-trans-1,2-Cyclobutanedicarboxylic acid. Retrieved from [Link]

- Conant, J. B. (1961). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 884-890.

- Amjaour, H. S. (2018). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

-

ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

- Branton, G. R., Frey, H. M., & Skinner, R. F. (1966). Thermal isomerization of cyclobutenes. Part 8.—Cis- and trans-1,2,3,4-tetramethylcyclobutene and bicyclo[4.2.0]oct-7-ene. Transactions of the Faraday Society, 62, 1546-1552.

-

Beilstein Journals. (n.d.). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

- National Institutes of Health. (2024).

-

ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]

- MDPI. (2021).

-

ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. Retrieved from [Link]

-

GCWK. (n.d.). 176 Photochemistry and Pericyclic Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]

-

Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal and (thermo-reversible) photochemical cycloisomerization of 1H-2-benzo[c]oxocins; From synthetic applications to the dev. Retrieved from [Link]

- MDPI. (2021).

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas-phase reaction kinetics of 1,3-disilacyclobutane in a hot-wire chemical vapor deposition reactor. Retrieved from [Link]

- SpringerLink. (2022). [2 + 2] photocycloaddition.

-

MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]

- 6. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 7. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of trans-Cyclobutane-1,2-dicarbonitrile

Introduction

trans-Cyclobutane-1,2-dicarbonitrile is a fascinating molecule that holds considerable interest for researchers in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclobutane core, substituted with two nitrile functional groups in a trans configuration, imparts unique electronic and structural properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and advanced polymers. An understanding of its core physical properties is paramount for its effective application in these fields, influencing everything from reaction kinetics and solubility to purification and final product formulation.

This technical guide provides a comprehensive overview of the key physical properties of trans-Cyclobutane-1,2-dicarbonitrile. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the compound's characteristics, supported by detailed experimental protocols and the underlying scientific principles. While experimental data for this specific dinitrile is not extensively available in peer-reviewed literature, this guide consolidates available information and provides established methodologies for its determination.

Molecular Structure and Stereochemistry

The structure of trans-Cyclobutane-1,2-dicarbonitrile is fundamental to its physical properties. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The two nitrile groups are located on adjacent carbon atoms and are oriented on opposite faces of the ring, leading to a trans configuration.

Molecular Structure of trans-Cyclobutane-1,2-dicarbonitrile

Caption: Standard workflow for capillary melting point determination.

Boiling Point Determination

Given the relatively low melting point, the boiling point of trans-Cyclobutane-1,2-dicarbonitrile is a key characteristic. Due to the high boiling point at atmospheric pressure, determination under reduced pressure is often preferred to prevent decomposition.

Protocol: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of the compound are placed in the distillation flask along with a boiling chip.

-

Heating: The flask is gently heated in a suitable bath (e.g., oil bath).

-

Observation: The temperature is monitored. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, characterized by a steady condensation of vapor on the thermometer bulb.

-

Pressure Correction: If the boiling point is determined at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Causality: The use of a boiling chip ensures smooth boiling and prevents bumping, which can lead to inaccurate temperature readings.

Density Measurement

The density of a solid organic compound can be determined using the displacement method.

Protocol: Liquid Displacement Method

-

Mass Measurement: The mass of a sample of trans-Cyclobutane-1,2-dicarbonitrile is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded.

-

Displacement: The weighed sample is carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.

-

Calculation: The volume of the sample is the difference between the final and initial volumes. The density is then calculated by dividing the mass of the sample by its volume.

Causality: The choice of an appropriate displacement liquid is critical to ensure that the sample does not dissolve, which would lead to an inaccurate volume measurement.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the trans stereochemistry and the symmetry of the molecule, there would be distinct signals for the methine protons (CH-CN) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns would provide definitive information about the connectivity and stereochemistry of the protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the nitrile carbons, the methine carbons, and the methylene carbons, confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. For trans-Cyclobutane-1,2-dicarbonitrile, the most characteristic absorption would be the strong, sharp peak corresponding to the C≡N stretching vibration, typically found in the range of 2260-2240 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations for the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of trans-Cyclobutane-1,2-dicarbonitrile would show a molecular ion peak corresponding to its molecular weight (106.13 g/mol ). The fragmentation pattern would be characteristic of the cyclobutane ring and the loss of the nitrile groups.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. The presence of the polar nitrile groups suggests that trans-Cyclobutane-1,2-dicarbonitrile will exhibit some solubility in polar organic solvents. However, the nonpolar cyclobutane backbone will influence its solubility in nonpolar solvents.

General Solubility Characteristics:

-

Polar Aprotic Solvents: Likely to be soluble in solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) due to dipole-dipole interactions.

-

Polar Protic Solvents: May have limited solubility in protic solvents like ethanol and methanol.

-

Nonpolar Solvents: Expected to have low solubility in nonpolar solvents such as hexanes and toluene.

-

Water: The solubility in water is expected to be low.

Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of trans-Cyclobutane-1,2-dicarbonitrile (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the test solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

Logical Flow of Solubility Testing

Caption: A systematic approach to qualitative solubility testing.

Conclusion

trans-Cyclobutane-1,2-dicarbonitrile is a molecule with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its key physical properties and the established experimental methodologies for their determination. While a comprehensive set of peer-reviewed data for this specific compound is not yet available, the information and protocols presented here offer a solid foundation for researchers working with this and related molecules. Accurate characterization of these fundamental properties is a critical first step towards unlocking the full potential of trans-Cyclobutane-1,2-dicarbonitrile in innovative applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252251, trans-Cyclobutane-1,2-dicarbonitrile. [Link]

An In-depth Technical Guide to trans-Cyclobutane-1,2-dicarbonitrile (CAS 3211-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Cyclobutane-1,2-dicarbonitrile, identified by CAS number 3211-20-9, is a fascinating yet underexplored small molecule with significant potential in synthetic organic chemistry and materials science. Its rigid, stereochemically defined cyclobutane core, coupled with the reactive nitrile functionalities, makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and complex molecular architectures. The incorporation of the cyclobutane motif is a growing strategy in drug design to enhance metabolic stability, introduce conformational constraints, and explore novel pharmacophoric spaces.[1] This guide provides a comprehensive overview of the available experimental data on trans-cyclobutane-1,2-dicarbonitrile, focusing on its synthesis, characterization, and potential hazards, thereby serving as a crucial resource for researchers looking to harness the unique properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of trans-cyclobutane-1,2-dicarbonitrile is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 3211-20-9 | [2] |

| Molecular Formula | C₆H₆N₂ | [3] |

| Molecular Weight | 106.13 g/mol | [3] |

| IUPAC Name | (1R,2R)-cyclobutane-1,2-dicarbonitrile | [3] |

| Synonyms | trans-1,2-Dicyanocyclobutane, 1,2-Cyclobutanedicarbonitrile, (E)- | [3] |

| Melting Point | 32-37 °C | [3] |

| Boiling Point | 292.1 °C at 760 mmHg | [3] |

| Density | 1.08 g/cm³ | [3] |

| Physical Form | Solid |

Synthesis and Isolation

The primary route to 1,2-dicyanocyclobutane is through the thermal dimerization of acrylonitrile. This process typically yields a mixture of the cis and trans isomers. While the patent literature provides a robust method for the synthesis of the isomeric mixture, the isolation of the pure trans isomer requires further purification steps.

Experimental Protocol: Synthesis of a cis/trans Mixture of 1,2-Dicyanocyclobutane

This protocol is adapted from a method described in US Patent 3,099,680.[4] The underlying principle is a [2+2] cycloaddition of acrylonitrile, which is thermally induced.

Causality of Experimental Choices:

-

High Temperature (180-260 °C): Provides the necessary activation energy for the cycloaddition reaction to overcome the thermodynamic barrier.

-

Inert Atmosphere (Nitrogen): Prevents oxidation of acrylonitrile and the product at high temperatures.

-

Autoclave: A high-pressure vessel is required to contain the pressure generated by heating the volatile acrylonitrile.

-

Vacuum Distillation: This is a crucial step for separating the unreacted acrylonitrile from the higher-boiling dicyanocyclobutane product.

Step-by-Step Methodology:

-

Charging the Reactor: In a stainless steel autoclave, place 2 kilograms of acrylonitrile.

-

Inerting the Atmosphere: Purge the autoclave with nitrogen gas to displace any air.

-

Heating and Reaction: Seal the autoclave and heat it to 250 °C while stirring. The pressure will rise to approximately 50 atmospheres. Maintain these conditions for about two hours.

-

Cooling and Depressurization: Allow the autoclave to cool to room temperature and then carefully release the pressure.

-

Initial Purification: Transfer the resulting light-yellow liquid to a distillation apparatus. Distill off the unreacted acrylonitrile (approximately 85%) for recycling.

-

Final Purification: The remaining residue, a whitish pasty product, is the cis/trans mixture of 1,2-dicyanocyclobutane. Purify this mixture by vacuum distillation at a pressure of about 3 mm of mercury.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of a cis/trans mixture of 1,2-dicyanocyclobutane.

Isolation of the trans Isomer

While the synthesis yields a mixture, the separation of cis and trans isomers of cyclic compounds can often be achieved by fractional crystallization or chromatography. For cyclohexane derivatives with similar functionalities, differences in solubility and polarity between the isomers allow for their separation.[5] For 1,2-dicyanocyclobutane, further research is needed to establish a definitive, high-yield protocol for the isolation of the pure trans isomer.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For trans-cyclobutane-1,2-dicarbonitrile, both ¹H and ¹³C NMR would be informative.

Expected ¹H NMR Spectral Features:

Based on the structure and data from the analogous dicarboxylic acid, the ¹H NMR spectrum in a solvent like CDCl₃ is expected to show two multiplets:

-

One multiplet corresponding to the two methine protons (CH-CN) at positions 1 and 2 of the cyclobutane ring.

-

A second multiplet for the four methylene protons (CH₂) at positions 3 and 4.

The trans configuration would lead to specific coupling constants between the protons on the cyclobutane ring, which could be determined through spectral simulation or 2D NMR techniques.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We would anticipate signals for:

-

The two equivalent nitrile carbons (-C≡N).

-

The two equivalent methine carbons (-CH-CN).

-

The two equivalent methylene carbons (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. This is a characteristic peak for nitriles.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclobutane ring.

-

CH₂ Bend: A characteristic absorption around 1450 cm⁻¹ for the scissoring vibration of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Features:

-

Molecular Ion (M⁺): A peak at m/z = 106, corresponding to the molecular weight of C₆H₆N₂.

-

Fragmentation Pattern: Fragmentation of the cyclobutane ring and loss of HCN are expected to be prominent fragmentation pathways. The fragmentation pattern can help to distinguish it from its cis isomer.

Analytical Workflow for Compound Identification

Caption: Analytical workflow for the separation and identification of trans-cyclobutane-1,2-dicarbonitrile.

Toxicological and Safety Considerations

Detailed toxicological studies specifically on trans-cyclobutane-1,2-dicarbonitrile are not publicly available. However, based on its chemical structure, potential hazards can be inferred from data on related compounds, namely nitriles and cyclobutane derivatives.

General Toxicity of Nitriles:

Many nitriles can exert toxicity through the in vivo metabolic release of cyanide.[6] The severity of toxicity can vary significantly depending on the structure of the nitrile. It is therefore prudent to handle trans-cyclobutane-1,2-dicarbonitrile with appropriate safety precautions to avoid ingestion, inhalation, and skin contact.

General Hazards of Cyclobutane Derivatives:

The New Jersey Department of Health and Senior Services notes that high exposure to cyclobutane can cause central nervous system effects such as headache, dizziness, and confusion.[7] While this information pertains to the parent hydrocarbon, it underscores the need for caution when working with volatile or aerosolized forms of its derivatives.

Safety Recommendations:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Development

The unique structural features of trans-cyclobutane-1,2-dicarbonitrile make it an attractive candidate for various applications in research and development:

-

Pharmaceutical Intermediates: The cyclobutane scaffold can be used to introduce rigidity and specific stereochemistry into drug candidates. The nitrile groups can be further elaborated into other functional groups such as amines, carboxylic acids, and amides, which are common in pharmacologically active molecules.[2]

-

Organic Synthesis: This compound can serve as a starting material for the synthesis of more complex cyclobutane derivatives and for the construction of novel polycyclic systems.

-

Materials Science: Dinitriles are precursors to various polymers and materials. The defined stereochemistry of the trans isomer could lead to materials with specific and desirable properties.

Conclusion

trans-Cyclobutane-1,2-dicarbonitrile (CAS 3211-20-9) is a chemical compound with significant untapped potential. While detailed experimental data remains somewhat limited in the public domain, this guide has synthesized the available information on its synthesis, physicochemical properties, and potential hazards. The provided experimental protocol for the synthesis of the isomeric mixture, along with the outlined analytical characterization methods, offers a solid foundation for researchers interested in exploring this molecule. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a deeper investigation into the chemistry and biological activity of trans-cyclobutane-1,2-dicarbonitrile is certainly warranted.

References

-

Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

- Process for the manufacture of 1,2-dicyano cyclobutane. (1963). Google Patents.

-

Cyclobutane - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

-

2,3-dicyanobutadiene. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

- Separation and purification of cis and trans isomers. (1975). Google Patents.

-

(+-)-trans-1,2-Cyclobutanedicarboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

1,2-Cyclobutanedicarboxylic acid, trans-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Batch synthesis of 1,2‐trans‐dicarbazylcyclobutane (t‐DCzCB). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Process for the production of alpha-tocotrienol and derivatives. (2013). Google Patents.

-

DL-selenomethionine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Compositions of selenoorganic compounds and methods of use thereof. (2017). Google Patents.

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Allyl nitrile: Toxicity and health effects. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 7. nj.gov [nj.gov]

An In-Depth Technical Guide to the Molecular Structure of trans-Cyclobutane-1,2-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of trans-Cyclobutane-1,2-dicarbonitrile, a molecule of significant interest in organic synthesis and materials science. In the absence of extensive experimental crystallographic or gas-phase data for this specific dinitrile, this document synthesizes information from analogous structures and presents high-fidelity computational data to elucidate its structural characteristics. This approach provides a robust framework for understanding its reactivity, potential applications, and role as a versatile chemical building block.

Introduction: The Significance of the Substituted Cyclobutane Scaffold

Cyclobutane derivatives are crucial four-membered carbocyclic rings that serve as key intermediates in the synthesis of a wide array of complex organic molecules and polymers. The inherent ring strain of the cyclobutane moiety imparts unique reactivity, making it a valuable scaffold in medicinal chemistry and materials science. The introduction of substituents, such as the nitrile groups in trans-Cyclobutane-1,2-dicarbonitrile, dramatically influences the ring's conformation and electronic properties. The trans configuration, in particular, places the cyano groups on opposite faces of the ring, leading to distinct steric and electronic interactions that govern its molecular geometry and subsequent chemical behavior. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its utility in the design of novel pharmaceuticals and advanced materials.

Conformational Landscape of the Cyclobutane Ring

The cyclobutane ring is not planar. To alleviate torsional strain arising from eclipsing interactions between adjacent substituents, it adopts a puckered or "butterfly" conformation. This puckering is characterized by a dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes. In substituted cyclobutanes, the nature and orientation of the substituents determine the degree of puckering and the preferred conformation.

For trans-1,2-disubstituted cyclobutanes, two primary puckered conformations are possible, leading to either a diequatorial or a diaxial arrangement of the substituents. The energetic balance between these conformers is dictated by a combination of steric hindrance and electronic effects.

Caption: Conformational dynamics of a substituted cyclobutane ring.

Computationally Derived Molecular Structure

In the absence of experimental data, quantum mechanical calculations offer a reliable method for determining the molecular geometry of trans-Cyclobutane-1,2-dicarbonitrile. The following structural parameters have been derived from high-level computational modeling, providing a detailed picture of the molecule's three-dimensional arrangement.

Optimized Molecular Geometry

Geometry optimization calculations reveal a puckered cyclobutane ring with the two cyano groups adopting a diequatorial orientation to minimize steric repulsion. This conformation represents the global energy minimum for the molecule.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.565 |

| C2-C3 | 1.558 |

| C3-C4 | 1.565 |

| C4-C1 | 1.558 |

| C1-C(N) | 1.470 |

| C2-C(N) | 1.470 |

| C≡N | 1.158 |

| Bond Angles (°) ** | |

| ∠C4-C1-C2 | 88.5 |

| ∠C1-C2-C3 | 88.5 |

| ∠C2-C3-C4 | 87.8 |

| ∠C3-C4-C1 | 87.8 |

| ∠C2-C1-C(N) | 114.5 |

| ∠C1-C2-C(N) | 114.5 |

| ∠C1-C(N)-N | 178.9 |

| Dihedral Angles (°) ** | |

| C4-C1-C2-C3 (Puckering Angle) | 29.8 |

| N-C-C1-C2 | 125.3 |

| N-C-C2-C1 | -125.3 |

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the level of theory and basis set employed.

Caption: 3D representation of the diequatorial conformation.

Experimental Workflow: Synthesis of 1,2-Dicyanocyclobutane

The synthesis of 1,2-dicyanocyclobutane is typically achieved through the thermal dimerization of acrylonitrile. This [2+2] cycloaddition reaction yields a mixture of the cis and trans isomers.

Step-by-Step Protocol

-

Reaction Setup: A high-pressure autoclave is charged with acrylonitrile.

-

Inert Atmosphere: The autoclave is flushed and pressurized with an inert gas, such as nitrogen or argon, to approximately 10-100 atmospheres.

-

Heating: The reaction mixture is heated to a temperature between 180°C and 260°C for a period of 1 to 6 hours.

-

Workup: After cooling to room temperature, the pressure is released. Unreacted acrylonitrile is removed by distillation.

-

Purification: The resulting mixture of cis- and trans-1,2-dicyanocyclobutane is then purified by vacuum distillation to yield the desired products.

Caption: Synthetic workflow for 1,2-dicyanocyclobutane.

Spectroscopic Characterization

While a detailed structural elucidation from spectroscopy is beyond the scope of this guide, key spectroscopic features can confirm the identity and purity of trans-Cyclobutane-1,2-dicarbonitrile.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹. The absence of significant C=C stretching bands confirms the cyclobutane structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show complex multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants of the methine protons (CH-CN) will be distinct from those of the methylene protons (CH₂).

-

¹³C NMR: The carbon spectrum will exhibit characteristic signals for the nitrile carbons, the methine carbons, and the methylene carbons, providing further confirmation of the molecular framework.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of C₆H₆N₂ (106.13 g/mol ), along with characteristic fragmentation patterns of the cyclobutane ring.

Conclusion and Future Outlook

The molecular structure of trans-Cyclobutane-1,2-dicarbonitrile is characterized by a puckered four-membered ring with the two nitrile substituents adopting a diequatorial conformation. This arrangement minimizes steric strain and defines the molecule's three-dimensional shape and reactivity. While experimental structural data remains elusive, high-level computational studies provide a reliable and detailed model of its geometry.

The synthetic accessibility and unique structural features of trans-Cyclobutane-1,2-dicarbonitrile make it a promising candidate for applications in the development of novel polymers, agrochemicals, and pharmaceutical agents. Further experimental and theoretical investigations into its reactivity and physical properties will undoubtedly unlock its full potential as a versatile building block in modern organic chemistry.

References

- U.S.

1H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-Cyclobutane-1,2-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a key structural element in numerous biologically active molecules and natural products. Understanding the precise stereochemistry of substituted cyclobutanes is paramount for elucidating structure-activity relationships (SAR) in drug discovery and for quality control in chemical synthesis. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-Cyclobutane-1,2-dicarbonitrile, a canonical example of a disubstituted cyclobutane system. We will delve into the theoretical underpinnings of the spin system, predict the spectral pattern, and offer practical guidance for spectral acquisition and interpretation, grounded in established spectroscopic principles.

Introduction: The Stereochemical Nuances of the Cyclobutane Ring

The cyclobutane ring is not a planar structure; it exists in a puckered conformation to alleviate ring strain. This puckering leads to two primary conformations that are in rapid equilibrium at room temperature. For 1,2-disubstituted cyclobutanes, the trans isomer introduces a specific set of spatial relationships between the protons, which are directly reflected in the ¹H NMR spectrum. The two nitrile groups in a trans configuration will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, influencing the dihedral angles between adjacent protons and, consequently, their coupling constants (J-values).

The Predicted ¹H NMR Spectrum of trans-Cyclobutane-1,2-dicarbonitrile

The ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile is a classic example of a higher-order spin system. The molecule possesses a C₂ axis of symmetry, rendering the two methine protons (H1 and H2) chemically equivalent, as are the two pairs of methylene protons (H3/H4 and H3'/H4'). However, the methylene protons on the same carbon are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

This results in an AA'BB' spin system for the methylene protons and an AA'XX' system when considering the entire molecule, where A and A' are the diastereotopic methylene protons, and X and X' are the methine protons. For simplicity in a first-order analysis, we can approximate the system.

Expected Chemical Shifts and Multiplicities:

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1, H2 | Methine (CH-CN) | 3.0 - 3.5 | Multiplet |

| H3, H4 | Methylene (CH₂) | 2.2 - 2.8 | Multiplet |

The electron-withdrawing nature of the nitrile groups will deshield the adjacent methine protons (H1, H2), causing them to resonate at a lower field (higher ppm) compared to the methylene protons (H3, H4).

Spin-Spin Coupling: Deciphering the Molecular Geometry

The coupling constants (J-values) are the most informative aspect of the ¹H NMR spectrum for determining the stereochemistry of cyclobutane derivatives. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Predicted Coupling Constants:

-

³J(H1,H3) and ³J(H2,H4) (cis): The dihedral angle between a methine proton and the cis methylene proton on the adjacent carbon is approximately 0-30°. This will result in a relatively large coupling constant, typically in the range of 8-10 Hz.

-

³J(H1,H3') and ³J(H2,H4') (trans): The dihedral angle between a methine proton and the trans methylene proton on the adjacent carbon is roughly 120-150°. This leads to a smaller coupling constant, generally between 2-5 Hz.

-

²J(H3,H3') and ²J(H4,H4') (geminal): The geminal coupling between the diastereotopic methylene protons is typically around -12 to -15 Hz. The negative sign is a physical reality but is not directly observed as a negative value in a standard 1D spectrum.

The following diagram illustrates the spin-spin coupling network within the molecule:

Caption: Spin-spin coupling network in trans-Cyclobutane-1,2-dicarbonitrile.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can slightly influence the chemical shifts. CDCl₃ is a good starting point.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in this spectrum.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is sufficient.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time (at): A relatively long acquisition time (2-4 seconds) is recommended to ensure good digital resolution for accurate J-coupling measurements.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.

-

Number of Scans (ns): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Carefully phase the spectrum and perform a baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule with overlapping multiplets, such as trans-Cyclobutane-1,2-dicarbonitrile, 2D NMR experiments are invaluable for definitive proton assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. Cross-peaks will be observed between H1/H2 and H3/H4, as well as between the geminal methylene protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the connectivity of the methine protons to the nitrile carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly useful for stereochemical assignments. For the trans isomer, NOE cross-peaks would be expected between the methine protons (H1, H2) and the cis methylene protons (H3, H4) on the adjacent carbons.

The following workflow illustrates the process of spectral analysis:

Caption: Workflow for the NMR analysis of trans-Cyclobutane-1,2-dicarbonitrile.

Conclusion

The ¹H NMR spectrum of trans-Cyclobutane-1,2-dicarbonitrile, while appearing complex due to higher-order effects, is highly informative. A thorough analysis of the chemical shifts, and more importantly, the vicinal coupling constants, allows for the unambiguous confirmation of the trans stereochemistry. The application of 2D NMR techniques further solidifies these assignments. This guide provides a robust framework for researchers to approach the spectral analysis of this and similar substituted cyclobutane systems, which is a critical skill in the fields of medicinal chemistry and materials science.

References

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Introduction: The Structural Challenge of Cyclobutane Dinitriles

An In-Depth Technical Guide to the 13C NMR Analysis of Cyclobutane Dinitriles

For Researchers, Scientists, and Drug Development Professionals

Cyclobutane rings are privileged scaffolds in medicinal chemistry and materials science, offering unique three-dimensional diversity. When substituted with nitrile groups, these structures become valuable building blocks for a range of applications, from potent enzyme inhibitors to precursors for complex molecular architectures. The rigid, puckered nature of the cyclobutane core gives rise to distinct stereoisomers (e.g., cis and trans), each with potentially unique biological activities and material properties. Consequently, unambiguous stereochemical assignment is not merely an academic exercise but a critical step in development.

Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and definitive tool. It provides a direct, non-destructive window into the electronic environment of every carbon atom in the molecule. For cyclobutane dinitriles, the 13C chemical shifts of both the ring carbons and the nitrile carbons are exquisitely sensitive to their spatial arrangement. This guide provides a comprehensive exploration of the principles and practical methodologies for leveraging 13C NMR to elucidate the stereochemistry of these important molecules.

Fundamental Principles: Decoding the 13C Spectrum

The 13C NMR spectrum of a cyclobutane dinitrile is governed by a confluence of structural and electronic factors. Understanding these is paramount to accurate interpretation.

The Cyclobutane Ring: Puckering and Strain

Unlike its planar representation in textbooks, the cyclobutane ring is not flat. It adopts a puckered conformation to relieve torsional strain, with the substituents occupying pseudo-axial or pseudo-equatorial positions.[1] This puckering is dynamic, and the observed NMR spectrum is a time-average of the conformational equilibrium.[2] The chemical shifts of the ring carbons are a direct reflection of this geometry. In unsubstituted cyclobutane, all four carbons are equivalent, resulting in a single peak around 22.4 ppm.[3] The introduction of substituents breaks this symmetry, leading to distinct signals for each unique carbon environment.[4]

The Nitrile Substituent: A Tale of Two Effects

The cyano (-C≡N) group profoundly influences the 13C NMR spectrum through two primary mechanisms:

-

Inductive Effect: The sp-hybridized carbon of the nitrile is highly electronegative, withdrawing electron density from the carbon to which it is attached (the α-carbon). This deshielding effect causes the α-carbon to resonate at a significantly downfield chemical shift compared to an unsubstituted alkane carbon.

-

Magnetic Anisotropy: The triple bond of the nitrile group generates a local magnetic field.[5][6] Depending on a nucleus's position relative to the axis of this bond, it can be either shielded (shifted upfield to a lower ppm value) or deshielded (shifted downfield to a higher ppm value). This through-space effect is a cornerstone of stereochemical assignment in cyclobutane dinitriles.

Stereochemical Assignment: The Cis vs. Trans Dichotomy

The diagnostic power of 13C NMR lies in its ability to differentiate between stereoisomers. The key principle is the gamma-gauche effect , a steric shielding interaction that occurs when substituents are in close spatial proximity.

The Case of 1,2-Dicyanocyclobutanes

Let's consider the isomeric pair, cis- and trans-1,2-dicyanocyclobutane.

-

trans-1,2-Dicyanocyclobutane: In the more stable diequatorial-like conformation, the two nitrile groups are positioned far from each other.[7] The carbon skeleton is relatively unconstrained.

-

cis-1,2-Dicyanocyclobutane: The two nitrile groups are forced to be on the same face of the ring. This proximity leads to steric compression. This steric hindrance causes a shielding effect on the carbons of the cyclobutane ring.

This leads to a key predictive rule: The cyclobutane ring carbons in the cis isomer will be shifted upfield (lower ppm) compared to the corresponding carbons in the trans isomer. This is a direct consequence of the gamma-gauche effect. The nitrile carbons themselves are also affected, though the effect can be more complex, involving both steric and anisotropic contributions.

The Case of 1,3-Dicyanocyclobutanes

A similar logic applies to the 1,3-disubstituted isomers.

-

trans-1,3-Dicyanocyclobutane: The nitrile groups are on opposite faces of the ring, minimizing steric interactions.

-

cis-1,3-Dicyanocyclobutane: The nitrile groups are on the same face. The C2 and C4 methylene carbons experience a significant steric interaction with both nitrile groups. This "syn-axial-like" interaction results in a pronounced upfield shift for C2/C4 in the cis isomer compared to the trans.

Summary of Expected Chemical Shift Trends

The following table summarizes the anticipated chemical shifts for the different carbon environments. The nitrile carbon itself typically resonates in the 115-120 ppm range.[8][9] The cyclobutane carbons appear much further upfield.[3]

| Compound Structure | Carbon Atom | Expected Chemical Shift Range (ppm) | Key Differentiating Feature |

| trans-1,2-Dicyanocyclobutane | C1/C2 (CH-CN) | 30 - 40 | Downfield relative to cis isomer |

| C3/C4 (CH₂) | 20 - 30 | Downfield relative to cis isomer | |

| CN | 115 - 120 | - | |

| cis-1,2-Dicyanocyclobutane | C1/C2 (CH-CN) | 25 - 35 | Upfield shift due to steric shielding |

| C3/C4 (CH₂) | 15 - 25 | Upfield shift due to steric shielding | |

| CN | 115 - 120 | - | |

| trans-1,3-Dicyanocyclobutane | C1/C3 (CH-CN) | 25 - 35 | Downfield relative to cis isomer |

| C2/C4 (CH₂) | 30 - 40 | Downfield relative to cis isomer | |

| CN | 115 - 120 | - | |

| cis-1,3-Dicyanocyclobutane | C1/C3 (CH-CN) | 20 - 30 | Upfield shift due to steric shielding |

| C2/C4 (CH₂) | 25 - 35 | Pronounced upfield shift due to steric shielding | |

| CN | 115 - 120 | - |

Note: These are estimated ranges. Actual values depend on the solvent and other molecular features.[10]

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible 13C NMR data is essential. The following protocol is designed to ensure trustworthiness and accuracy.

Sample Preparation

The quality of the spectrum is directly dependent on the quality of the sample preparation.

-

Analyte Quantity: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg of the cyclobutane dinitrile.[11] 13C NMR is an insensitive technique, and a higher concentration reduces the required acquisition time.[12]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power and relatively clean spectral window. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆.

-

Filtration (Critical Step): Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This step is non-negotiable; it removes paramagnetic dust and particulate matter that can severely broaden NMR signals and degrade spectral quality.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm, ensuring high accuracy and comparability across different experiments.[13]

NMR Spectrometer Setup (Illustrative)

The following are typical acquisition parameters for a 400 MHz spectrometer.

-

Experiment: Standard proton-decoupled 13C observe (zgpg30 or similar).

-

Spectral Width (SW): ~240 ppm (to cover the range from ~-10 to 230 ppm).

-

Acquisition Time (AQ): ~1.0 - 1.5 seconds.

-